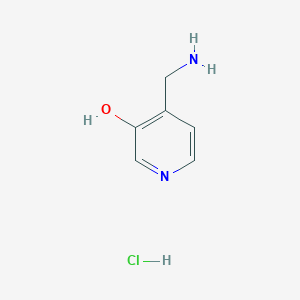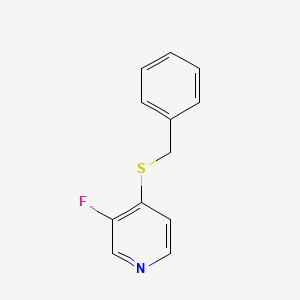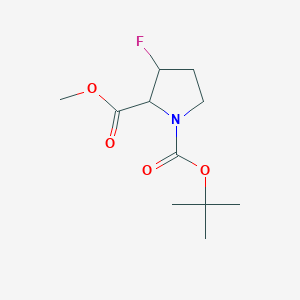
2-Isothiocyanato-5-(trifluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isothiocyanato-5-(trifluoromethoxy)pyridine is a chemical compound characterized by the presence of an isothiocyanate group and a trifluoromethoxy group attached to a pyridine ring
Méthodes De Préparation
The synthesis of 2-Isothiocyanato-5-(trifluoromethoxy)pyridine typically involves the reaction of 2-amino-5-(trifluoromethoxy)pyridine with thiophosgene or other thiocarbonyl transfer reagents. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Isothiocyanato-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and thiols.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed from these reactions are typically thiourea derivatives and other substituted pyridine compounds.
Applications De Recherche Scientifique
2-Isothiocyanato-5-(trifluoromethoxy)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Isothiocyanato-5-(trifluoromethoxy)pyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . The trifluoromethoxy group can also influence the compound’s reactivity and interactions with molecular targets, although specific pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Isothiocyanato-5-(trifluoromethoxy)pyridine include other isothiocyanate-containing pyridines and trifluoromethoxy-substituted aromatic compounds. For example:
2-Isothiocyanato-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Isothiocyanato-4-trifluoromethoxybenzene: A benzene derivative with similar functional groups.
The uniqueness of this compound lies in the combination of the isothiocyanate and trifluoromethoxy groups on a pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C7H3F3N2OS |
|---|---|
Poids moléculaire |
220.17 g/mol |
Nom IUPAC |
2-isothiocyanato-5-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)13-5-1-2-6(11-3-5)12-4-14/h1-3H |
Clé InChI |
RFXZQVSBKBVJSX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1OC(F)(F)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13679245.png)
![5-Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679249.png)


![[(2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-2-pyrrolidinyl]methanol](/img/structure/B13679271.png)




![tert-Butyl (R)-2-[Benzyl(2-hydroxy-3-phenoxypropyl)amino]acetate](/img/structure/B13679308.png)




